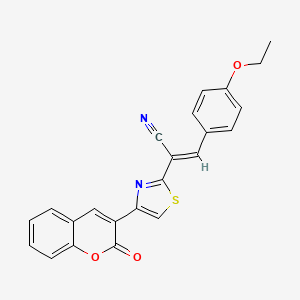![molecular formula C16H22Cl4N2O B11981990 N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide](/img/structure/B11981990.png)
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide typically involves the reaction of 3-chloroaniline with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted anilines.
Oxidation Reactions: Formation of corresponding oxidized derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by binding to target proteins and enzymes, leading to alterations in cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide can be compared with other similar compounds, such as:
- N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide
These compounds share similar structural features but differ in the position and nature of substituents on the aniline ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22Cl4N2O |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide |
InChI |
InChI=1S/C16H22Cl4N2O/c1-2-3-4-5-6-10-14(23)22-15(16(18,19)20)21-13-9-7-8-12(17)11-13/h7-9,11,15,21H,2-6,10H2,1H3,(H,22,23) |
InChI Key |
CIFNFCHENGSWQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11981912.png)
![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)
![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)




![9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11981965.png)


![(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11981977.png)



